

physicochemical properties of 5-B

Author: BenchChem Technical Suppc

Compound of Interest

Compound Name: 5-Bromo-2-chlorobenzohydrazide
Cat. No.: B141174

An In-depth Technical Guide to the Physicochemical Properties of **5-Bromo-2-chlorobenzohydrazide**

Authored by a Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of **5-Bromo-2-chlorobenzohydrazide**, a key intermediate in the synthesis of pharmaceuticals, this compound serves as a valuable building block for novel molecular entities.^[1] This document details protocols for the determination of its melting point, solubility profile, and spectroscopic characteristics, including Nuclear Magnetic Resonance (NMR), development professionals seeking to understand and utilize this compound in their work.

Chemical Identity and Structure

5-Bromo-2-chlorobenzohydrazide is a bifunctional organic molecule incorporating a halogenated benzene ring and a hydrazide moiety. The presence of these modifications.^[2]

Property	Value
IUPAC Name	5-bromo-2-chlorobenzohydrazide
Synonyms	5-Bromo-2-chlorobenzoic acid hydrazide, 4-bromo-1-chlorobenz
CAS Number	131634-71-4
Molecular Formula	C ₇ H ₆ BrClN ₂ O
Molecular Weight	249.49 g/mol
InChI Key	WWFCYCURWFOZSY-UHFFFAOYSA-N

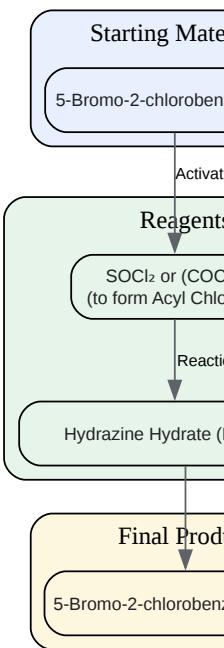
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Chemical Structure:

Synthetic Rationale

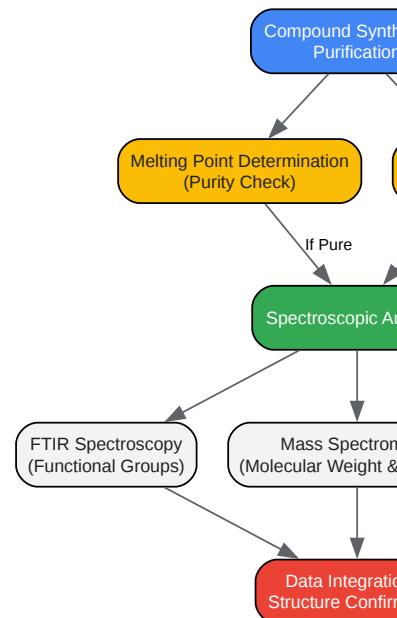
5-Bromo-2-chlorobenzohydrazide is synthesized from its corresponding carboxylic acid, 5-bromo-2-chlorobenzoic acid. This precursor is a critical starting material for the synthesis of various pharmaceuticals. It can be prepared by reacting 5-bromo-2-chlorobenzoic acid (or its more reactive acyl chloride or ester derivative) with hydrazine hydrate. This nucleophilic acyl substitution reaction yields the final product.

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Caption: Synthetic workflow for **5-Bromo-2-chlorobenzohydrazide**.

Physicochemical Characterization Workflow

A systematic approach is essential for the accurate determination of the compound's properties. The following workflow outlines the logical progression of characterization steps.

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Caption: Logical workflow for physicochemical characterization.

Melting Point

The melting point is a critical physical property that provides an initial assessment of a compound's purity.[\[6\]](#) Pure crystalline solids typically exhibit a : **Bromo-2-chlorobenzohydrazide** is not widely reported, its precursor, 5-Bromo-2-chlorobenzoic acid, melts in the range of 154-162°C.[\[8\]](#)[\[9\]](#)

Experimental Protocol: Capillary Melting Point Determination

This protocol describes the use of a standard Mel-Temp apparatus or Thiele tube setup.[\[7\]](#)

- Sample Preparation: Finely powder a small amount of dry **5-Bromo-2-chlorobenzohydrazide**.[\[10\]](#) Pack the powder into a capillary tube (sealed at both ends).
- Apparatus Setup: Place the packed capillary tube into the heating block of the apparatus.
- Approximate Determination: Heat the sample rapidly to get a rough estimate of the melting point. Allow the apparatus to cool.
- Accurate Determination: Using a fresh sample, heat the block again, but slow the rate of temperature increase to 1-2°C per minute as you approach the melting point.
- Data Recording: Record the temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire sample becomes a clear liquid (T_2).
- Validation: Repeat the accurate determination with a fresh sample to ensure consistency. Do not reuse a melted sample.[\[11\]](#)

Solubility Profile

Understanding the solubility of a compound is crucial for reaction setup, purification (crystallization), and formulation.[\[12\]](#) The solubility is governed by the nature of the solvents.[\[13\]](#) Given its structure, **5-Bromo-2-chlorobenzohydrazide** is expected to be sparingly soluble in water but soluble in polar organic solvents.

Experimental Protocol: Qualitative Solubility Testing

This protocol determines the solubility of the compound in various common laboratory solvents.[\[14\]](#)[\[15\]](#)

- Setup: Label a series of small test tubes, one for each solvent to be tested (e.g., Water, 5% HCl, 5% NaOH, Ethanol, Methanol, Dichloromethane, Hexane).
- Sample Addition: Add approximately 25 mg of **5-Bromo-2-chlorobenzohydrazide** to each test tube.
- Solvent Addition: Add 0.75 mL of the respective solvent to each tube in small portions.[\[14\]](#)
- Mixing: After each addition, shake the test tube vigorously for at least 60 seconds.[\[12\]](#)[\[14\]](#)
- Observation: Observe whether the solid dissolves completely. Record the compound as "soluble," "partially soluble," or "insoluble."[\[12\]](#)
- Acid-Base Test: For the tube with water, test the pH with litmus paper to check for any acidic or basic properties.[\[15\]](#) For the tubes with 5% HCl and 5% NaOH, observe if any precipitation occurs.

Solvent	Predicted Solubility
Water	Sparingly Soluble / Insoluble
Ethanol, Methanol	Soluble
Dichloromethane	Soluble
Hexane	Insoluble
5% aq. HCl	Potentially Soluble
5% aq. NaOH	Insoluble

Spectroscopic Properties

Spectroscopic analysis provides detailed information about the molecular structure of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic compounds by probing the magnetic properties of the atoms.

Predicted ^1H NMR Spectrum: The ^1H NMR spectrum is expected to show signals for three aromatic protons and three hydrazide protons.

- Aromatic Region (δ 7.0-8.0 ppm): Three distinct signals corresponding to the protons on the benzene ring. Their specific chemical shifts and splitting patterns will depend on the substituents.
- Hydrazide Protons (-NH-NH₂): These protons will likely appear as two separate broad singlets. Their chemical shifts can vary significantly depending on the environment, with the terminal NH protons appearing around δ 4.0-5.0 ppm, while the C(O)NH- proton appears further downfield, potentially δ 8.0 ppm.

Predicted ^{13}C NMR Spectrum: The ^{13}C NMR spectrum will show seven distinct signals, one for each carbon atom in the molecule.[\[19\]](#)

- Carbonyl Carbon (C=O): Expected to be the most downfield signal, typically in the δ 165-175 ppm range.
- Aromatic Carbons: Six signals in the δ 120-140 ppm range. The carbons directly attached to the halogens (C-Cl and C-Br) and the carbonyl group.

Experimental Protocol: NMR Analysis

- Sample Preparation: Dissolve 5-10 mg of purified **5-Bromo-2-chlorobenzohydrazide** in approximately 0.6 mL of a suitable deuterated solvent (e.g. CDCl_3) to provide a 10-20 mg/mL solution.
- Reference Standard: Ensure the solvent contains a reference standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm.[\[17\]](#)
- Data Acquisition: Acquire a ^1H NMR spectrum. Following this, acquire a broadband proton-decoupled ^{13}C NMR spectrum.[\[19\]](#)
- Advanced Experiments (Optional): If needed for unambiguous assignment, perform 2D NMR experiments such as COSY (to identify proton-proton coupling) and HMQC (to identify proton-carbon coupling).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted FTIR Absorption Bands:

Wavenumber (cm ⁻¹)	Vibration Type
3400-3200	N-H stretch (asymmetric & symmetric)
3300-3100	N-H stretch
3100-3000	C-H stretch
1680-1640	C=O stretch (Amide I band)
1620-1580	N-H bend
1600, 1475	C=C stretch
800-750	C-Cl stretch
600-500	C-Br stretch

Experimental Protocol: FTIR Analysis

- Sample Preparation: The sample can be analyzed as a solid. If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the powder and pressing it into a transparent disk.[\[24\]](#)
- Background Scan: Perform a background scan of the empty instrument to account for atmospheric CO₂ and H₂O.[\[24\]](#)
- Sample Scan: Place the prepared sample in the IR beam path and acquire the spectrum. The typical scan range is 4000 cm⁻¹ to 400 cm⁻¹.[\[23\]](#)
- Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.^[25] It is used to determine the molecular weight and chemical structure of a sample.

Predicted Mass Spectrum:

- Molecular Ion (M^+): The spectrum should show a complex molecular ion peak cluster due to the isotopic abundances of bromine (^{79}Br : ~50.7%, ^{81}Br : ~24.4%, ^{83}Br : ~14.8%, ^{77}Br : ~10.1%, ^{85}Br : ~3.8%, ^{87}Br : ~2.2%, ^{89}Br : ~1.5%, ^{91}Br : ~0.8%, ^{93}Br : ~0.4%, ^{95}Br : ~0.2%, ^{97}Br : ~0.1%, ^{99}Br : ~0.1%) and chlorine (^{35}Cl : ~100%). The most abundant peak in this cluster will correspond to the ion containing ^{79}Br and ^{35}Cl .
- Base Peak: The most intense peak in the spectrum, which may or may not be the molecular ion, is called the base peak.^[26]
- Fragmentation Patterns: Common fragmentation pathways for benzohydrazides include cleavage of the N-N bond and the C-N bond, leading to characteristic fragments such as $\text{C}_6\text{H}_5\text{NHNH}_2$ and $\text{C}_6\text{H}_5\text{C}(=\text{O})\text{NH}_2$.

Experimental Protocol: Mass Spectrometry Analysis

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via a gas chromatograph (GC) coupled with a mass spectrometer (GC-MS). For non-volatile compounds, chemical ionization (APCI) coupled with a liquid chromatograph (LC-MS) are common.^[27]
- Ionization: The sample is ionized in the source. Electron Ionization (EI) is a common hard ionization technique that causes significant fragmentation of the molecule.
- Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).^[28]
- Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.^[28]

Potential Applications

While specific applications for **5-Bromo-2-chlorobenzohydrazide** are not extensively documented, its structural motifs are common in pharmacological, antimicrobial, anticonvulsant, anti-inflammatory, and antitubercular properties. Therefore, **5-Bromo-2-chlorobenzohydrazide** serves as a valuable in agrochemicals and materials science applications, suggesting further potential avenues for its derivatives.^{[2][29]}

Conclusion

5-Bromo-2-chlorobenzohydrazide is a well-defined chemical entity with distinct physicochemical properties that can be thoroughly characterized using various chemical processes. Spectroscopic methods such as NMR, FTIR, and Mass Spectrometry collectively provide an unambiguous confirmation to identify, handle, and utilize this versatile chemical intermediate in their synthetic and developmental endeavors.

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